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molecular formula C10H11N B8432120 2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene CAS No. 69447-46-7

2-(2-Cyanoethylidene)-bicyclo[2.2.1]hept-5-ene

Cat. No. B8432120
M. Wt: 145.20 g/mol
InChI Key: KXWRGBCIWPQWPQ-XNWCZRBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04187243

Procedure details

A stirred solution of 100 g (0.82 mol) of 2-formyl-5-norbornene (Aldrich Chemical Co.), 65 g (0.76 mol) of cyanoacetic acid, 2 ml of ammonium hydroxide (58%), 132 ml of dimethylformamide, and 170 ml benzene was heated to reflux and the water removed with a Dean-Stark trap. The reaction was allowed to continue until the evolution of carbon dioxide ceased (approx. 24 hrs.). Upon completion, the reaction was cooled and the solvent removed under reduced pressure. The residual oil was distilled under vacuum to give 79.6 g (68% yield) of 2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene: b.p. 76°-78° C./1 mm; ir 3060, 2260, 1420, 1330, 915, 840, 755, 720; nmr 1.3-2.5 (4H, m), 2.9-3.4 (4H, m), 5.0-5.5 (1H, m), 5.9-6.2 (2H, m); ms 145.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
132 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene
Yield
68%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=O.[C:10]([CH2:12]C(O)=O)#[N:11].[OH-].[NH4+].CN(C)C=O>C1C=CC=CC=1>[C:10]([CH2:12][CH:1]=[C:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)#[N:11] |f:2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)C1C2C=CC(C1)C2
Name
Quantity
65 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
132 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
170 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the water removed with a Dean-Stark trap
CUSTOM
Type
CUSTOM
Details
(approx. 24 hrs.)
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon completion, the reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residual oil was distilled under vacuum

Outcomes

Product
Name
2-(2-cyanoethylidene)-bicyclo[2.2.1]hept-5-ene
Type
product
Smiles
C(#N)CC=C1C2C=CC(C1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 79.6 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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